molecular formula C7H4N2O3 B1367414 1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione CAS No. 63016-85-3

1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione

Cat. No.: B1367414
CAS No.: 63016-85-3
M. Wt: 164.12 g/mol
InChI Key: OINYTHCNBVUELD-UHFFFAOYSA-N
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Description

1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione (CAS 63016-85-3) is a fused heterocyclic compound serving as a versatile scaffold in medicinal and agrochemical research . This structure belongs to a class of pyrido-1,3-oxazine-2,4-dione derivatives that have demonstrated promising fungicidal activity, making them valuable for the development of new crop protection agents . The fused oxazine-dione architecture is a key bioactive motif found in various compounds with a range of biological activities, positioning this molecule as a crucial intermediate for structure-activity relationship (SAR) studies . As a specialist building block, it enables researchers to explore novel synthetic pathways and create diverse libraries of compounds for high-throughput screening. The molecular formula is C7H4N2O3 with a molecular weight of 164.12 g/mol . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrido[3,2-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c10-6-5-4(2-1-3-8-5)9-7(11)12-6/h1-3H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINYTHCNBVUELD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)OC(=O)N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20526732
Record name 2H-Pyrido[3,2-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20526732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63016-85-3
Record name 2H-Pyrido[3,2-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20526732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1h Pyrido 3,2 D 1 2 Oxazine 2,4 Dione and Its Analogs

Classical and Established Synthetic Approaches

Synthesis from Substituted Pyridine (B92270) Carboxylic Acid Derivatives

A foundational and logical approach to the synthesis of 1H-Pyrido[3,2-d] researchgate.netresearchgate.netoxazine-2,4-dione involves the cyclization of 2-amino-3-pyridinecarboxylic acid, also known as 2-aminonicotinic acid. This starting material possesses the necessary ortho-amino and carboxyl functionalities on a pyridine ring, which are primed for the formation of the fused oxazine-dione ring system. The general principle of this method is the introduction of a carbonyl group that bridges the amino and carboxyl groups.

While a direct, high-yield synthesis of 1H-Pyrido[3,2-d] researchgate.netresearchgate.netoxazine-2,4-dione from 2-amino-3-pyridinecarboxylic acid is not extensively detailed in readily available literature, the synthesis of its constitutional isomer, pyrido[4,3-d] researchgate.netresearchgate.netoxazin-4-one, from 4-aminonicotinic acid has been reported. This analogous transformation suggests a feasible pathway wherein 2-amino-3-pyridinecarboxylic acid is treated with a suitable carbonylating agent to effect cyclization. The reactivity of the resulting pyridoxazinone has been demonstrated by its conversion to pyridopyrimidinones upon treatment with amines, highlighting the utility of the oxazinone ring as a synthetic intermediate.

A plausible reaction scheme would involve the activation of the carboxylic acid group of 2-amino-3-pyridinecarboxylic acid, followed by an intramolecular cyclization involving the adjacent amino group and a carbonyl source. The choice of the carbonylating agent is crucial and is discussed in the subsequent sections.

Carbonylation Strategies Utilizing Phosgene (B1210022) or its Equivalents

Phosgene (COCl₂) and its safer, solid equivalents like triphosgene (B27547) (bis(trichloromethyl) carbonate) are powerful reagents for the synthesis of cyclic carbonates and related heterocyclic systems. These reagents can effectively introduce the required carbonyl moiety to form the dione (B5365651) structure of the target molecule. The reaction with 2-amino-3-pyridinecarboxylic acid would likely proceed through the formation of an intermediate N-carbonyl chloride or a related activated species, which then undergoes intramolecular cyclization.

The use of triphosgene for the cyclization of hydrazones to form naphthoxazines has been documented, which lends support to the feasibility of this strategy for the synthesis of pyridoxazines. This method offers a direct route to the desired heterocyclic core. However, the toxicity of phosgene necessitates careful handling and the use of its safer equivalents is generally preferred in modern synthetic chemistry. The reaction would typically be carried out in an inert solvent in the presence of a base to neutralize the hydrogen chloride byproduct.

Table 1: Comparison of Phosgene and its Equivalents

Reagent Formula Physical State Advantages Disadvantages
Phosgene COCl₂ Gas Highly reactive, cost-effective Extremely toxic, difficult to handle
Diphosgene ClCOOCCl₃ Liquid Easier to handle than phosgene Toxic, corrosive

Procedures Involving Alkyl Chloroformates

Alkyl chloroformates, such as ethyl chloroformate and methyl chloroformate, are versatile reagents that can be employed for the synthesis of heterocyclic compounds. In the context of 1H-Pyrido[3,2-d] researchgate.netresearchgate.netoxazine-2,4-dione synthesis, an alkyl chloroformate could react with the amino group of 2-amino-3-pyridinecarboxylic acid to form a carbamate (B1207046) intermediate. Subsequent intramolecular cyclization, potentially under thermal conditions or with base catalysis, would lead to the formation of the pyridoxazine-dione ring.

This two-step, one-pot approach is a common strategy for the formation of similar heterocyclic systems. The reaction conditions can often be controlled to favor the desired cyclization over intermolecular side reactions. The choice of the alkyl group in the chloroformate can influence the reactivity and the nature of the byproducts. While specific examples for the target molecule are not prevalent, this method remains a viable and classical approach in heterocyclic synthesis.

Contemporary and Optimized Synthetic Techniques

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The application of microwave irradiation to the synthesis of pyridoxazine derivatives has been shown to be effective. For instance, the rapid, microwave-assisted preparation of 2-imino-pyrido[2,3-e] researchgate.netresearchgate.netoxazin-4-ones, a closely related structural analog, has been reported.

This precedent suggests that the cyclization reactions described in the classical approaches, such as those involving phosgene equivalents or alkyl chloroformates with 2-amino-3-pyridinecarboxylic acid, could be significantly enhanced through the use of microwave heating. The sealed-vessel conditions often employed in microwave synthesis can also be advantageous for reactions involving gaseous reagents or volatile intermediates.

Table 2: Potential Advantages of Microwave-Assisted Synthesis

Parameter Conventional Heating Microwave Heating
Reaction Time Hours to days Minutes to hours
Energy Efficiency Lower Higher
Yields Often moderate Often improved
Side Reactions More prevalent Reduced

| Reproducibility | Variable | High |

Transition-Metal-Catalyzed Approaches

Transition-metal catalysis offers a diverse and powerful platform for the construction of complex heterocyclic scaffolds. While direct applications to the synthesis of 1H-Pyrido[3,2-d] researchgate.netresearchgate.netoxazine-2,4-dione are not widely reported, analogous transformations suggest potential routes.

Palladium-Catalyzed Carbonylation: Palladium-catalyzed carbonylation reactions are well-established methods for the introduction of carbonyl groups into organic molecules. A potential strategy could involve the use of a di-halogenated pyridine derivative as a starting material. For example, a 2-amino-3-halo-pyridine derivative could undergo a palladium-catalyzed carbonylative cyclization. This would involve the oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by CO insertion and subsequent intramolecular trapping by the amino group to form the oxazine (B8389632) ring. Such reactions have been successfully employed in the synthesis of various pyridazine (B1198779) and other heterocyclic systems.

Copper-Catalyzed N-Arylation: Copper-catalyzed N-arylation, or Ullmann condensation, is a classic method for forming carbon-nitrogen bonds. While typically used for intermolecular couplings, intramolecular variants can be envisioned for the synthesis of fused heterocyles. A potential approach could involve a suitably substituted pyridine precursor where an intramolecular copper-catalyzed N-arylation would lead to the formation of the pyridoxazine ring. This methodology has seen significant advancements with the development of new ligands and reaction conditions, allowing for milder and more efficient transformations.

These contemporary methods, while requiring further investigation for this specific target molecule, represent the forefront of synthetic organic chemistry and offer promising avenues for the efficient and selective synthesis of 1H-Pyrido[3,2-d] researchgate.netresearchgate.netoxazine-2,4-dione and its derivatives.

Based on a thorough review of available scientific literature, there is currently no specific information published on the synthetic methodologies for 1H-Pyrido[3,2-d] academie-sciences.frnih.govoxazine-2,4-dione that directly corresponds to the requested subtopics of solvent-free reaction conditions, regioselective synthesis, or green chemistry considerations.

Research into the synthesis of related heterocyclic systems, such as other pyrido-oxazine isomers or benzo-fused analogs, exists. However, in strict adherence to the request to focus solely on 1H-Pyrido[3,2-d] academie-sciences.frnih.govoxazine-2,4-dione, and to avoid introducing information outside this explicit scope, an article on the specified topics cannot be generated at this time.

Further research and publication in the field of heterocyclic chemistry are required to provide the specific data needed to address the synthetic methodologies outlined for this particular compound.

Reactivity and Derivatization Chemistry of the 1h Pyrido 3,2 D 1 2 Oxazine 2,4 Dione Core

Ring-Opening Reactions and Subsequent Transformations

The reactivity of the 1H-pyrido[3,2-d] researchgate.netnih.govoxazine-2,4-dione core is largely characterized by its susceptibility to nucleophilic attack, leading to the opening of the oxazine (B8389632) ring. This reactivity is the cornerstone of its use as a building block in the synthesis of various heterocyclic systems.

The reaction of 1H-pyrido[3,2-d] researchgate.netnih.govoxazine-2,4-dione with α-amino acid methyl ester derivatives serves as a prime example of its reactivity towards nucleophiles. researchgate.net This condensation reaction leads to the formation of pyrido[3,2-e] researchgate.netnih.govdiazepine-2,5-diones. researchgate.net The initial step of this transformation is the nucleophilic attack of the amino group of the amino acid ester on one of the carbonyl carbons of the oxazine-2,4-dione ring. This is followed by a ring-opening and subsequent amidation, leading to an intermediate that can then cyclize.

The versatility of this reaction is demonstrated by its successful application with various amino acid esters, as detailed in the table below.

Entryα-Amino Acid Methyl EsterResulting Product
1L-Proline methyl ester(S)-6a,7,8,9-tetrahydro-5H-pyrido[3,2-e]pyrrolo[1,2-a] researchgate.netnih.govdiazepine-6,11-dione
2D-Proline methyl ester(R)-6a,7,8,9-tetrahydro-5H-pyrido[3,2-e]pyrrolo[1,2-a] researchgate.netnih.govdiazepine-6,11-dione
3DL-Proline methyl ester(R,S)-6a,7,8,9-tetrahydro-5H-pyrido[3,2-e]pyrrolo[1,2-a] researchgate.netnih.govdiazepine-6,11-dione
4L-Phenylalanine methyl ester(S)-3-benzyl-3,4-dihydro-1H-pyrido[3,2-e] researchgate.netnih.govdiazepine-2,5-dione
5L-Alanine methyl ester(S)-3-methyl-3,4-dihydro-1H-pyrido[3,2-e] researchgate.netnih.govdiazepine-2,5-dione
6Glycine methyl ester3,4-dihydro-1H-pyrido[3,2-e] researchgate.netnih.govdiazepine-2,5-dione

Table 1: Synthesis of pyrido[3,2-e] researchgate.netnih.govdiazepine-2,5-diones from 1H-pyrido[3,2-d] researchgate.netnih.govoxazine-2,4-dione and various α-amino acid methyl esters. researchgate.net

The ring-opening of the 1H-pyrido[3,2-d] researchgate.netnih.govoxazine-2,4-dione core by nucleophiles presents questions of regioselectivity, as the initial attack can theoretically occur at either the C2 or C4 carbonyl position. While the provided literature does not delve into a detailed mechanistic study of this regioselectivity for the specific [3,2-d] isomer, studies on analogous systems, such as 1H-thieno[2,3-d] researchgate.netnih.govoxazine-2,4-dione, have demonstrated regioselective ring-opening. researchgate.net This suggests that electronic and steric factors inherent to the pyridoxazine system likely direct the nucleophilic attack to a preferred carbonyl group, leading to a specific ring-opened intermediate.

Stereoselectivity is a crucial aspect of these reactions, particularly when chiral nucleophiles like amino acid derivatives are employed. The synthesis of optically pure 3,4-dihydro-1H-thieno[3,2-e] researchgate.netnih.govdiazepine-2,5-dione derivatives from 1H-thieno[3,2-d] researchgate.netnih.govoxazine-2,4-dione and natural alpha-amino acids highlights the preservation of stereochemistry during the reaction sequence. nih.gov The condensation of 1H-pyrido[3,2-d] researchgate.netnih.govoxazine-2,4-dione with enantiopure L- and D-proline methyl esters to yield the corresponding chiral pyrido[3,2-e]pyrrolo[1,2-a] researchgate.netnih.govdiazepine-6,11-diones further confirms that the stereocenter of the amino acid is retained in the final product. researchgate.net

The ring-opening of 1H-pyrido[3,2-d] researchgate.netnih.govoxazine-2,4-dione with bifunctional nucleophiles, such as amino acid esters, generates intermediates that are primed for subsequent intramolecular cyclization. The initial nucleophilic attack and amidation result in a linear precursor that possesses both a secondary amide and an ester functionality. This intermediate, under appropriate conditions, can undergo an intramolecular aminolysis, where the newly formed amide nitrogen attacks the ester carbonyl, leading to the formation of a new heterocyclic ring.

This strategy is exemplified by the synthesis of pyrido[3,2-e] researchgate.netnih.govdiazepine-2,5-diones, where the pyridoxazinedione serves as a convenient starting material for the construction of the seven-membered diazepine (B8756704) ring. researchgate.net This approach showcases the utility of 1H-pyrido[3,2-d] researchgate.netnih.govoxazine-2,4-dione as a scaffold for the efficient assembly of complex, fused heterocyclic systems.

N-Substitution and Functionalization Reactions

While the reactivity of the carbonyl groups of the 1H-pyrido[3,2-d] researchgate.netnih.govoxazine-2,4-dione core is well-documented, the functionalization of the nitrogen atom within the oxazine ring offers another avenue for derivatization.

The mechanistic aspects of such a reaction would likely involve an SN2-type displacement of a leaving group from the alkylating agent by the anionic nitrogen of the deprotonated pyridoxazinedione. The choice of base and solvent would be critical to ensure efficient deprotonation without promoting competing side reactions, such as nucleophilic attack on the carbonyl groups.

N-acylation of the 1H-pyrido[3,2-d] researchgate.netnih.govoxazine-2,4-dione core represents another potential pathway for its derivatization. This could be achieved by reacting the pyridoxazinedione with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), in the presence of a base. The resulting N-acyl derivative would feature an imide-like functionality, which could influence the electronic properties and reactivity of the heterocyclic system.

While specific examples of N-acylation of 1H-pyrido[3,2-d] researchgate.netnih.govoxazine-2,4-dione are not detailed in the provided literature, the general principles of N-acylation of amides and related heterocycles are well-established. Such derivatizations could be employed to introduce a variety of functional groups onto the pyridoxazine core, further expanding its synthetic utility.

Cycloaddition Reactions Involving the Pyrido[3,2-d]nih.govnih.govoxazine Scaffold

No specific studies detailing the participation of the 1H-Pyrido[3,2-d] nih.govnih.govoxazine-2,4-dione core in Huisgen 1,4-dipolar cycloaddition reactions were found in the surveyed literature. Research on related heterocyclic systems, such as spiropyrido[2,1-b] nih.govnih.govoxazine-pyrroles, does explore 1,4-dipolar cycloadditions, but this information is not directly applicable to the specified [3,2-d] isomer.

Electrophilic and Nucleophilic Substitutions on the Pyridine (B92270) Ring

Specific details regarding the outcomes, regioselectivity, and reaction conditions for electrophilic or nucleophilic substitution reactions on the pyridine portion of the 1H-Pyrido[3,2-d] nih.govnih.govoxazine-2,4-dione molecule are not available in the public domain. General principles of pyridine reactivity suggest that the ring is deactivated towards electrophilic attack and activated towards nucleophilic attack, but without experimental data for this specific fused system, any discussion would be purely speculative.

Comparative Reactivity Studies with Related Oxazine-2,4-diones

No published comparative studies analyzing the reactivity of 1H-Pyrido[3,2-d] nih.govnih.govoxazine-2,4-dione against other isomeric pyridoxazine-2,4-diones or analogous systems like thieno[3,2-d] nih.govnih.govoxazine-2,4-dione were identified. Such studies would be crucial for understanding the electronic and steric influences of the pyridine nitrogen's position on the reactivity of the oxazine-2,4-dione ring, but this research area appears to be unexplored.

Strategic Applications of 1h Pyrido 3,2 D 1 2 Oxazine 2,4 Dione As a Versatile Synthetic Building Block

Construction of Complex Fused Polycyclic Heterocyclic Systems

The inherent reactivity of 1H-Pyrido[3,2-d] nih.govmdpi.comoxazine-2,4-dione makes it an excellent starting material for synthesizing fused polycyclic heterocycles. The pyridine (B92270) ring provides a rigid scaffold upon which new rings can be annulated, leading to compounds of significant structural complexity and potential biological relevance.

A prominent application of 1H-Pyrido[3,2-d] nih.govmdpi.comoxazine-2,4-dione is in the synthesis of seven-membered diazepine (B8756704) rings fused to the pyridine core. The reaction with α-amino acid methyl esters provides a convenient route to a series of pyrido[3,2-e] nih.govmdpi.comdiazepine-2,5-diones. This transformation proceeds via nucleophilic attack of the amino group of the amino acid on the carbonyl group of the oxazine (B8389632) ring, followed by ring-opening and subsequent intramolecular cyclization to form the stable diazepinedione structure. The yields for these syntheses are generally moderate to good, ranging from 41-75%. researchgate.netnih.gov This synthetic strategy has also been successfully applied to the thieno-analogue, 1H-thieno[3,2-d] nih.govmdpi.comoxazine-2,4-dione, to produce thieno[3,2-e] nih.govmdpi.comdiazepine-2,5-dione derivatives, highlighting the versatility of this reaction across different heterocyclic cores. researchgate.netnih.gov

Table 1: Synthesis of Pyrido[3,2-e] nih.govmdpi.comdiazepine-2,5-dione Derivatives
Starting α-Amino AcidResulting Product CoreYield Range (%)Reference
Various natural α-amino acidsPyrido[3,2-e] nih.govmdpi.comdiazepine-2,5-dione44-75 researchgate.net
Various natural α-amino acidsThieno[3,2-e] nih.govmdpi.comdiazepine-2,5-dione (Analogue)41-75 researchgate.netnih.gov

While the synthesis of seven-membered pyrido-fused diazepinediones from 1H-Pyrido[3,2-d] nih.govmdpi.comoxazine-2,4-dione is well-established, the extension of this strategy to construct larger rings such as eight-membered diazocines or other related macrocycles is not extensively documented in the scientific literature. The synthesis of fused pyrido-azepine structures like triazepines and tetrazepines has been reported, but these typically arise from different starting materials and synthetic pathways. nih.gov The development of synthetic routes to pyrido-fused diazocines and macrocycles from 1H-Pyrido[3,2-d] nih.govmdpi.comoxazine-2,4-dione represents an area for future exploration in synthetic chemistry.

1H-Pyrido[3,2-d] nih.govmdpi.comoxazine-2,4-dione is a valuable precursor for the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with significant biological activities. The transformation involves a ring-opening and recyclization cascade. Analogous oxazinethione derivatives have been shown to react with urea (B33335) or thiourea (B124793) to yield pyrimidine-fused systems. mdpi.com This suggests a similar pathway where 1H-Pyrido[3,2-d] nih.govmdpi.comoxazine-2,4-dione can react with suitable dinucleophiles, such as amidines or ureas, to first form an N-acyl-2-aminopyridine intermediate, which then undergoes intramolecular cyclization to afford the thermodynamically stable pyrido[2,3-d]pyrimidine-2,4-dione scaffold. This method provides an efficient entry into this important class of heterocycles.

Spirocyclic systems are three-dimensional structures of significant interest in medicinal chemistry. While the 1,3-oxazine core is a component of various known spirocycles, the direct use of 1H-Pyrido[3,2-d] nih.govmdpi.comoxazine-2,4-dione as a building block for the synthesis of spirocyclic compounds is not prominently reported. Methodologies such as hetero-Diels-Alder reactions have been employed to create spirocyclic 1,2-oxazines, but these reactions utilize different starting materials. mdpi.com The development of synthetic protocols that leverage the reactivity of 1H-Pyrido[3,2-d] nih.govmdpi.comoxazine-2,4-dione to construct novel spiro-heterocyclic systems remains an underexplored area with potential for new discoveries.

Role as a Privileged Scaffold in Heterocyclic Ring System Assembly

The 1,3-oxazine ring system is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to serve as a versatile synthetic intermediate. bohrium.comresearchgate.net 1H-Pyrido[3,2-d] nih.govmdpi.comoxazine-2,4-dione, as a fused bicyclic representative of this class, embodies the characteristics of a privileged structure. Its pre-activated nature allows for facile conversion into other important heterocyclic frameworks, such as the pyrido-fused diazepinediones and pyrimidines discussed previously. This capacity to act as a launchpad for the assembly of diverse and complex ring systems underscores its strategic importance in the synthesis of compound libraries for drug discovery and materials science.

Precursor in Multicomponent Reactions for Scaffold Diversity

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants, thereby enhancing efficiency and atom economy. While there are reports of one-pot, three-component reactions for synthesizing other types of oxazine-containing heterocycles, specific examples that utilize 1H-Pyrido[3,2-d] nih.govmdpi.comoxazine-2,4-dione as a starting component are not widely available in the literature. researchgate.netmdpi.com However, the chemical nature of this compound, particularly its anhydride-like reactivity, suggests significant potential for its use in MCRs. For instance, a one-pot reaction involving the oxazine, an amino acid, and a third component could potentially lead to diverse and complex molecular scaffolds, offering a promising avenue for future research in combinatorial chemistry.

Utility in Combinatorial Chemistry Libraries

The inherent reactivity of the 1H-pyrido[3,2-d] nih.govnih.govoxazine-2,4-dione scaffold makes it a valuable starting point for the generation of diverse molecular libraries. Its utility in combinatorial chemistry stems from its ability to undergo various chemical transformations, allowing for the introduction of a wide array of substituents and the creation of novel heterocyclic systems. This versatility is crucial for the exploration of chemical space in drug discovery and materials science.

The core structure of 1H-pyrido[3,2-d] nih.govnih.govoxazine-2,4-dione features reactive sites that can be selectively targeted to build molecular complexity. The oxazine ring is susceptible to nucleophilic attack, leading to ring-opening reactions that provide access to a range of functionalized pyridine derivatives. This reactivity allows for the systematic modification of the core structure, a key principle in the design of combinatorial libraries.

Research has demonstrated that the reaction of the analogous 4-oxo-4H-pyrido[3',2':4,5]thieno[3,2-d]-1,3-oxazines with amines can lead to a variety of products depending on the reaction conditions and the nature of the amine used. nih.gov This suggests that 1H-pyrido[3,2-d] nih.govnih.govoxazine-2,4-dione could similarly be employed to generate libraries of 3-acylamino-pyridine-2-carboxamides, 4-oxo-pyrido[3,2-d]pyrimidines, N-(2-carboxy-pyridin-3-yl)amidines, and N-(pyridin-3-yl)amidines. Each of these resulting scaffolds can be further diversified by varying the initial amine reactant, thereby rapidly expanding the library of compounds.

The generation of a combinatorial library based on the 1H-pyrido[3,2-d] nih.govnih.govoxazine-2,4-dione scaffold would typically involve a series of parallel or split-and-mix synthesis steps. By reacting the core scaffold with a diverse set of building blocks, such as primary and secondary amines, a large number of distinct products can be synthesized efficiently. The resulting library of compounds can then be screened for biological activity or other desired properties. The structural diversity embedded within the library increases the probability of identifying lead compounds with novel mechanisms of action or improved physical characteristics.

The table below illustrates a hypothetical library design based on the reaction of 1H-pyrido[3,2-d] nih.govnih.govoxazine-2,4-dione with various amines, leading to different classes of compounds.

Reactant Amine (R-NH2) Resulting Compound Class Potential for Further Diversification
Primary Aliphatic Amines3-Acylamino-pyridine-2-carboxamidesVariation of the aliphatic chain (length, branching, cyclic vs. acyclic)
Aromatic AminesN-(Pyridin-3-yl)amidinesSubstitution on the aromatic ring (electron-donating or -withdrawing groups)
Hydrazines4-Oxo-pyrido[3,2-d]pyrimidinesN-alkylation or N-arylation of the pyrimidine (B1678525) ring
Amino AcidsN-(2-Carboxy-pyridin-3-yl)amidinesUse of natural and unnatural amino acids to introduce chiral centers and diverse side chains

This strategic approach allows for the systematic exploration of the chemical space around the pyridopyrimidine and related heterocyclic systems, which are known to be privileged structures in medicinal chemistry. The ability to generate large and diverse libraries from a single, readily accessible scaffold underscores the value of 1H-pyrido[3,2-d] nih.govnih.govoxazine-2,4-dione as a versatile building block in combinatorial chemistry.

Structural Characterization and Theoretical Investigations of 1h Pyrido 3,2 D 1 2 Oxazine 2,4 Dione and Its Derivatives

Advanced Spectroscopic Analysis

Spectroscopic methods are indispensable for confirming the molecular structure, determining purity, and probing the electronic environment of 1H-Pyrido[3,2-d] nih.govrsc.orgoxazine-2,4-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of 1H-Pyrido[3,2-d] nih.govrsc.orgoxazine-2,4-dione is expected to show distinct signals for the protons on the pyridine (B92270) ring and the N-H proton. Based on data from the analogous compound 1H-benzo[d] nih.govrsc.orgoxazine-2,4-dione, the N-H proton is anticipated to appear as a broad singlet at a downfield chemical shift, typically above δ 11.0 ppm, due to its acidic nature and involvement in hydrogen bonding. nih.gov The aromatic protons on the pyridine ring would exhibit characteristic splitting patterns (doublets or doublet of doublets) based on their coupling with adjacent protons. The presence of the electron-withdrawing nitrogen atom in the pyridine ring would generally shift these protons to a higher frequency compared to a simple benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For the target compound, signals for the two carbonyl carbons (C2 and C4) in the oxazine (B8389632) ring are expected to appear significantly downfield, likely in the range of δ 150-165 ppm. nih.gov The carbons of the pyridine ring will resonate in the aromatic region. Publicly available data for the isomer 1H-Pyrido[2,3-d] nih.govrsc.orgoxazine-2,4-dione can be used as a reference. nih.gov Theoretical calculations on related phenoxazin-5-one derivatives have shown good correlation with experimental data, suggesting that computational methods can be a powerful tool for assigning chemical shifts in these systems. rsc.org

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguous assignment of all proton and carbon signals. COSY spectra would reveal the coupling relationships between adjacent protons on the pyridine ring, while HMBC would show correlations between protons and carbons separated by two or three bonds, helping to piece together the molecular structure and confirm the connectivity between the pyridine and oxazine rings.

Table 1: Representative ¹H and ¹³C NMR Data for the Analogous Compound 1H-Benzo[d] nih.govrsc.orgoxazine-2,4-dione in DMSO-d₆ nih.gov

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
N-H11.72 (s, 1H)-
H-57.92 (dd, 1H)116.26
H-67.25 (m, 1H)124.44
H-77.74 (m, 1H)137.86
H-87.15 (d, 1H)116.23
C-2-148.02
C-4-160.81
C-4a-111.20
C-8a-142.33

Data sourced from a study on 1H-benzo[d] nih.govrsc.orgoxazine-2,4-dione. nih.gov The numbering for the pyridoxazine analogue would differ.

Mass Spectrometry Techniques (e.g., GC-MS, LC-MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The molecular formula of 1H-Pyrido[3,2-d] nih.govrsc.orgoxazine-2,4-dione is C₇H₄N₂O₃, corresponding to a molecular weight of approximately 164.12 g/mol . nih.gov

In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 164. A characteristic fragmentation pattern would likely involve the loss of carbon dioxide (CO₂, 44 Da) or carbon monoxide (CO, 28 Da) from the oxazine-dione ring, which is a common pathway for related cyclic anhydrides and carbamates. ESI-MS (Electrospray Ionization Mass Spectrometry) analysis of the related 1H-benzo[d] nih.govrsc.orgoxazine-2,4-dione has shown a prominent protonated molecular ion [M+H]⁺ at m/z 164.09, confirming its molecular weight. nih.gov LC-MS would be a suitable technique for analyzing the purity of 1H-Pyrido[3,2-d] nih.govrsc.orgoxazine-2,4-dione and its derivatives.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Vibrational spectroscopy is highly sensitive to the functional groups present in a molecule. The IR spectrum of 1H-Pyrido[3,2-d] nih.govrsc.orgoxazine-2,4-dione is expected to be dominated by characteristic absorption bands from the carbonyl and N-H groups.

Key expected IR absorption bands include:

N-H Stretching: A moderate to sharp band in the region of 3200-3400 cm⁻¹. In solid-state spectra, this band's position and broadness can be influenced by hydrogen bonding.

C=O Stretching: Two distinct and strong absorption bands are expected for the carbonyl groups. For cyclic anhydrides and imides, these often appear as a symmetric and an asymmetric stretch, typically in the range of 1700-1850 cm⁻¹. Studies on related 1,3-oxazine derivatives show strong C=O absorptions around 1710-1720 cm⁻¹.

C-O Stretching: Bands corresponding to the C-O-C ether linkage within the oxazine ring would be found in the 1200-1300 cm⁻¹ region.

C=C and C=N Stretching: Aromatic ring vibrations from the pyridine moiety would appear in the 1400-1650 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring system, which are often weak in the IR spectrum.

Table 2: Expected Characteristic IR Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-HStretching3200 - 3400
C=O (Amide)Stretching~1720
C=O (Ester/Anhydride)Asymmetric/Symmetric Stretching1700 - 1850
C=C / C=NAromatic Ring Stretching1400 - 1650
C-OStretching1200 - 1300

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. It also reveals how molecules arrange themselves in the solid state.

Determination of Absolute Configuration

The parent molecule, 1H-Pyrido[3,2-d] nih.govrsc.orgoxazine-2,4-dione, is achiral and therefore does not have an absolute configuration. However, if derivatives are synthesized that contain a stereocenter (for example, through substitution on the oxazine or pyridine ring with a chiral group), X-ray crystallography becomes the gold standard for determining their absolute configuration. By using anomalous dispersion effects, typically with a copper X-ray source, the absolute arrangement of atoms in a non-centrosymmetric crystal can be determined, allowing for the unambiguous assignment of R or S configuration to each chiral center. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions

In the solid state, molecules of 1H-Pyrido[3,2-d] nih.govrsc.orgoxazine-2,4-dione are expected to engage in specific intermolecular interactions that dictate their packing arrangement. The most significant of these would be hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the two carbonyl oxygens (O2 and O4) are strong hydrogen bond acceptors. This would likely lead to the formation of hydrogen-bonded dimers or chains, a common structural motif in related heterocyclic systems. nih.gov

Computational Chemistry and Molecular Modeling Studies

Computational studies are essential for providing insights into the properties of heterocyclic scaffolds at an atomic level, guiding the rational design of derivatives with tailored characteristics. The following sections describe key theoretical methods and their applicability to the 1H-Pyrido[3,2-d] rsc.orgnih.govoxazine-2,4-dione system.

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. gsconlinepress.comiiste.org For N-heterocyclic compounds like pyridazine (B1198779) or pyridine derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or higher, provide fundamental insights into molecular properties. gsconlinepress.commostwiedzy.pl

These calculations can determine the optimized molecular geometry and a range of electronic descriptors. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. iiste.orgresearchgate.net

Other calculated properties, such as the molecular electrostatic potential (MEP) map, visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting sites of intermolecular interactions. Parameters like dipole moment, polarizability, chemical hardness, and softness further quantify the molecule's electronic behavior. iiste.org

Table 1: Illustrative DFT-Calculated Electronic Properties for a Pyridoxazine Scaffold This table is for illustrative purposes and does not represent experimentally verified data for 1H-Pyrido[3,2-d] rsc.orgnih.govoxazine-2,4-dione.

Quantum Chemical ParameterTypical Calculated Value (Arbitrary Units)Significance
EHOMO (eV)-7.5Electron-donating ability
ELUMO (eV)-1.8Electron-accepting ability
Energy Gap (ΔE) (eV)5.7Chemical reactivity and stability
Dipole Moment (Debye)3.5Molecular polarity and solubility
Global Hardness (η)2.85Resistance to change in electron distribution
Global Softness (S)0.35Polarizability and reactivity

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is used to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. This is typically visualized using a potential energy surface (PES), which maps the molecule's potential energy as a function of its geometric coordinates, such as bond lengths or dihedral angles. libretexts.orglibretexts.orgyoutube.com

For flexible, saturated heterocyclic rings, this analysis is critical. For instance, a computational study of 3-methyltetrahydro-1,3-oxazine revealed a complex PES with eight distinct energy minima, corresponding to different chair and twist conformations. researchgate.net The analysis identified the pathways for interconversion between the main axial and equatorial chair forms, showing that the preferred path involves pyramidal inversion at the nitrogen atom. researchgate.net

In contrast, the 1H-Pyrido[3,2-d] rsc.orgnih.govoxazine-2,4-dione scaffold is a rigid, fused bicyclic system. Its conformational freedom is highly restricted compared to saturated rings. ias.ac.in A conformational analysis for this molecule would not focus on ring-flipping but rather on more subtle geometric aspects, such as:

Tautomerism: Investigating the relative stabilities of different tautomeric forms (e.g., keto-enol forms).

Planarity: Quantifying any minor deviations from planarity in the fused ring system.

Substituent Orientation: For derivatives, determining the preferred orientation of substituents and the rotational barriers around single bonds connecting them to the core.

While detailed PES studies on 1H-Pyrido[3,2-d] rsc.orgnih.govoxazine-2,4-dione have not been reported, the principles of identifying energy minima and transition states would be central to understanding its structural preferences and those of its derivatives. libretexts.org

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Scaffold Design

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the structural or physicochemical properties of molecules with their activities or other properties. wiley.com In scaffold design, QSPR models can be invaluable for predicting physical properties like solubility, melting point, or chromatographic retention times without focusing on a specific biological endpoint. iupac.org

The development of a QSPR model involves several steps:

Dataset Compilation: Assembling a set of derivatives of the core scaffold (e.g., 1H-Pyrido[3,2-d] rsc.orgnih.govoxazine-2,4-dione) with known experimental data for a specific physical property.

Descriptor Calculation: Calculating a large number of molecular descriptors for each molecule. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Electronic: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric: Molecular volume, surface area, specific shape indices.

Topological: Descriptors based on the 2D graph of the molecule, describing connectivity and branching.

Hydrophobic: LogP (partition coefficient), which relates to solubility. researchgate.netresearchgate.net

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation that links a subset of the most relevant descriptors to the property of interest. tandfonline.com

Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability. semanticscholar.org

For the 1H-Pyrido[3,2-d] rsc.orgnih.govoxazine-2,4-dione scaffold, QSPR models could be developed to guide the synthesis of new derivatives. For example, a model predicting aqueous solubility could help chemists select substituents that enhance this property, which is often crucial for downstream applications.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can model how a molecule moves, flexes, and interacts with its environment (e.g., solvent molecules or other molecules in a crystal) over time. nih.gov

For a scaffold like 1H-Pyrido[3,2-d] rsc.orgnih.govoxazine-2,4-dione, MD simulations can be applied to study several phenomena:

Crystal Packing and Dynamics: MD simulations of the crystalline state can be used to understand and reproduce the crystal structure, predict intermolecular interactions (like π-stacking), and analyze thermal motion within the lattice. rsc.orgresearchgate.net Such simulations can provide insights into the stability and properties of the solid form.

Interactions with Other Molecules: MD can model how derivatives of the scaffold interact with other molecules, such as polymers or surfaces, providing a dynamic picture of non-covalent binding and association.

While specific MD simulations for 1H-Pyrido[3,2-d] rsc.orgnih.govoxazine-2,4-dione are not found in the literature, the methodology is well-established for studying the dynamic properties of organic molecular crystals and solvated small molecules, offering a powerful tool to complement static computational methods and experimental data. rsc.orgacs.org

Future Research Directions and Unexplored Avenues in 1h Pyrido 3,2 D 1 2 Oxazine 2,4 Dione Chemistry

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern organic chemistry. For 1H-Pyrido[3,2-d] researchgate.netresearchgate.netoxazine-2,4-dione, future research could focus on moving beyond traditional multi-step syntheses, which may involve harsh reaction conditions and generate significant waste. The exploration of green and sustainable synthetic strategies is a paramount objective.

Key areas for investigation include:

One-Pot Syntheses: Designing multi-component reactions where the pyrido researchgate.netresearchgate.netoxazine-2,4-dione core is assembled in a single step from readily available starting materials. This approach would enhance efficiency by minimizing intermediate isolation and purification steps.

Catalytic Methods: Investigating the use of transition-metal or organocatalysts to facilitate the key bond-forming reactions. For instance, catalytic C-H activation or carbonylation reactions on suitable pyridine (B92270) precursors could offer novel and atom-economical routes.

Environmentally Benign Solvents: Shifting from conventional volatile organic solvents to greener alternatives such as water, ionic liquids, or deep eutectic solvents could significantly reduce the environmental footprint of the synthesis. acs.org

Biocatalysis: The use of enzymes to catalyze specific steps in the synthetic sequence could offer high selectivity and mild reaction conditions, aligning with the principles of green chemistry. mdpi.com

Synthetic StrategyPotential PrecursorsAdvantages
Multi-component Reaction2-aminonicotinic acid derivatives, phosgene (B1210022) equivalents, and other coupling partnersHigh efficiency, reduced waste, operational simplicity
Transition-Metal CatalysisFunctionalized pyridines (e.g., halogenated or boronic acid derivatives)High yields, potential for asymmetric synthesis, novel bond formations
Microwave-Assisted SynthesisVarious suitable precursorsRapid reaction times, improved yields, enhanced reaction control

Exploration of Unconventional Reactivity Patterns

The reactivity of 1H-Pyrido[3,2-d] researchgate.netresearchgate.netoxazine-2,4-dione is largely uncharted territory. The presence of multiple reactive sites, including the lactone, lactam, and pyridine moieties, suggests a complex and potentially novel reactivity profile. Future research should aim to uncover and harness these unconventional reactivity patterns.

Promising avenues for exploration include:

Ring-Opening Reactions: Investigating the selective cleavage of the oxazine (B8389632) ring with various nucleophiles could provide access to a range of functionalized 2-aminonicotinic acid derivatives. The reaction of analogous 4-oxo-4H-pyrido[3',2':4,5]thieno[3,2-d]-1,3-oxazines with amines has been shown to yield different products depending on the reaction conditions, suggesting a rich area for investigation. nih.gov

Cycloaddition Reactions: The diene-like character of the pyridine ring and the dienophilic potential of the oxazine moiety could be exploited in intramolecular or intermolecular cycloaddition reactions to construct more complex polycyclic systems.

Rearrangement Reactions: Exploring photochemical or thermally induced rearrangements could lead to the discovery of novel heterocyclic scaffolds derived from the 1H-Pyrido[3,2-d] researchgate.netresearchgate.netoxazine-2,4-dione core.

Integration with Advanced Chemical Synthesis Technologies (e.g., Flow Chemistry, Automated Synthesis)

The adoption of advanced synthesis technologies can accelerate the exploration of the chemical space around 1H-Pyrido[3,2-d] researchgate.netresearchgate.netoxazine-2,4-dione and its derivatives. Flow chemistry and automated synthesis platforms offer significant advantages in terms of reaction control, safety, and throughput.

Future research in this area should focus on:

Flow Chemistry: Developing continuous-flow processes for the synthesis of the target compound and its derivatives. Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities. acs.orgfigshare.com The synthesis of fused pyrimidinones (B12756618) and quinolones has been successfully demonstrated in automated high-temperature and high-pressure flow reactors. acs.orgfigshare.com

Automated Synthesis: Utilizing automated platforms for high-throughput screening of reaction conditions and for the rapid synthesis of libraries of 1H-Pyrido[3,2-d] researchgate.netresearchgate.netoxazine-2,4-dione derivatives. researchgate.net This would be particularly valuable for structure-activity relationship (SAR) studies in drug discovery.

TechnologyApplicationPotential Benefits
Flow Chemistry Synthesis of 1H-Pyrido[3,2-d] researchgate.netresearchgate.netoxazine-2,4-dione and its derivativesImproved safety, enhanced reaction control, scalability, and potential for higher yields. mdpi.com
Automated Synthesis High-throughput screening and library synthesisRapid optimization of reaction conditions, efficient generation of compound libraries for biological screening.

Detailed Mechanistic Investigations of Complex Transformations

A thorough understanding of the reaction mechanisms governing the formation and reactivity of 1H-Pyrido[3,2-d] researchgate.netresearchgate.netoxazine-2,4-dione is crucial for the rational design of new synthetic routes and for predicting its chemical behavior.

Future mechanistic studies could involve:

Kinetic Studies: Performing kinetic analyses of key synthetic reactions to elucidate the rate-determining steps and the influence of various reaction parameters.

Spectroscopic Analysis: Utilizing in-situ spectroscopic techniques (e.g., NMR, IR, and Raman spectroscopy) to identify and characterize reaction intermediates.

Isotopic Labeling: Employing isotopic labeling studies to trace the pathways of atoms and functional groups during complex transformations.

Computational Modeling: Using density functional theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and predict the structures of intermediates. nih.gov

Computational Design and Prediction of Novel 1H-Pyrido[3,2-d]researchgate.netresearchgate.netoxazine-2,4-dione Derivatives

Computational chemistry and molecular modeling are powerful tools for the in-silico design of new molecules with desired properties. These approaches can guide synthetic efforts by prioritizing compounds with the highest potential for specific applications.

Key areas for computational research include:

Structure-Property Relationships: Using quantitative structure-activity relationship (QSAR) and other modeling techniques to establish correlations between the molecular structure of derivatives and their physicochemical or biological properties.

Virtual Screening: Performing virtual screening of computationally generated libraries of 1H-Pyrido[3,2-d] researchgate.netresearchgate.netoxazine-2,4-dione derivatives against biological targets of interest.

Prediction of Physicochemical Properties: Employing computational methods to predict key properties such as solubility, stability, and reactivity for newly designed derivatives, thereby aiding in the selection of the most promising candidates for synthesis. nih.govresearchgate.net

Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT) Calculation of electronic structure, reaction energies, and spectroscopic propertiesGeometries, heats of formation, and energetic properties. researchgate.net
Molecular Docking Prediction of binding modes and affinities to biological targetsPotential biological activity
Quantitative Structure-Activity Relationship (QSAR) Correlation of molecular descriptors with biological activityPredictive models for activity

Q & A

Q. What strategies improve synthetic scalability without compromising yield?

  • Methodological Answer : Transition from batch to flow chemistry for exothermic steps (e.g., cyclization). Optimize solvent volume (e.g., switch to ethanol/water mixtures for greener processing) and use catalytic systems (e.g., Bi₂O₃ nanoparticles) to reduce waste. Pilot-scale trials (50–100 g) are critical for identifying bottlenecks .

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Reactant of Route 1
1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.